3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate
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Overview
Description
3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is a complex organic compound characterized by its multiple functional groups, including bromine atoms, amide groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the Amide Bond: The initial step involves the reaction of 2-bromobenzoic acid with 2-bromoaniline to form 2-bromobenzamide.
Acylation: The 2-bromobenzamide is then acylated with chloroacetyl chloride to form N-(2-bromophenyl)-2-chloroacetamide.
Formation of the Imino Group: The N-(2-bromophenyl)-2-chloroacetamide undergoes a reaction with formamide to introduce the imino group, resulting in the formation of N-(2-bromophenyl)-2-formamidoacetamide.
Condensation Reaction: Finally, the N-(2-bromophenyl)-2-formamidoacetamide is condensed with 3-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenol in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino and amide groups, converting them to amines.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and reduced aromatic compounds.
Substitution: Hydroxylated or aminated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of bromine atoms can enhance the compound’s ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases due to their ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the amide and imino groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzoic Acid: A simpler compound with a single bromine atom and a carboxylic acid group.
2-Bromoaniline: Contains a bromine atom and an amino group, used as a precursor in the synthesis of more complex molecules.
N-(2-Bromophenyl)-2-chloroacetamide: An intermediate in the synthesis of the target compound, with similar functional groups but lacking the imino and ester functionalities.
Uniqueness
3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various chemical reactions and interact with biological targets in ways that simpler compounds cannot.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties
Properties
Molecular Formula |
C23H17Br2N3O4 |
---|---|
Molecular Weight |
559.2 g/mol |
IUPAC Name |
[3-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H17Br2N3O4/c24-19-10-3-1-8-17(19)22(30)26-14-21(29)28-27-13-15-6-5-7-16(12-15)32-23(31)18-9-2-4-11-20(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
AQBCCWHGNIGJPL-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Br)Br |
Origin of Product |
United States |
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